molecular formula C26H52N2O13 B609413 N-(Amino-peg3)-n-bis(peg3-acid) CAS No. 2055042-59-4

N-(Amino-peg3)-n-bis(peg3-acid)

Cat. No.: B609413
CAS No.: 2055042-59-4
M. Wt: 600.7
InChI Key: UHOXWPGAUQMIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Amino-peg3)-n-bis(peg3-acid) is a polyethylene glycol (PEG) derivative that contains both amino and carboxylic acid functional groups. This compound is known for its hydrophilicity, which enhances its solubility in aqueous media. The presence of both amino and carboxylic acid groups makes it a versatile reagent in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Amino-peg3)-n-bis(peg3-acid) typically involves the reaction of polyethylene glycol with amino and carboxylic acid groups. One common method is to react polyethylene glycol with an amino group in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N-hydroxysuccinimide (NHS) to form a stable amide bond . The reaction conditions usually involve mild temperatures and neutral pH to ensure the stability of the functional groups.

Industrial Production Methods

In industrial settings, the production of N-(Amino-peg3)-n-bis(peg3-acid) involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and stringent quality control measures ensures the production of a reagent-grade compound suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(Amino-peg3)-n-bis(peg3-acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(Amino-peg3)-n-bis(peg3-acid) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Amino-peg3)-n-bis(peg3-acid) involves its ability to form stable covalent bonds with other molecules through its amino and carboxylic acid groups. This allows it to act as a linker or spacer in various chemical and biological systems. The hydrophilic nature of the PEG units enhances the solubility and biocompatibility of the modified molecules, making it an ideal reagent for applications in drug delivery and biomolecule modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Amino-peg3)-n-bis(peg3-acid) is unique due to the presence of multiple PEG units and both amino and carboxylic acid groups, which provide enhanced solubility and versatility in chemical modifications. This makes it particularly useful in applications requiring high solubility and biocompatibility .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52N2O13/c27-3-9-35-15-21-41-24-18-38-12-6-28(4-10-36-16-22-39-19-13-33-7-1-25(29)30)5-11-37-17-23-40-20-14-34-8-2-26(31)32/h1-24,27H2,(H,29,30)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOXWPGAUQMIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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